methyl N-[4-(pyridin-2-ylmethylsulfamoyl)phenyl]carbamate
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Overview
Description
Methyl N-[4-(pyridin-2-ylmethylsulfamoyl)phenyl]carbamate is a complex organic compound that features a carbamate functional group attached to a phenyl ring, which is further substituted with a pyridin-2-ylmethylsulfamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[4-(pyridin-2-ylmethylsulfamoyl)phenyl]carbamate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-aminobenzenesulfonamide with pyridine-2-carboxaldehyde to form the corresponding Schiff base. This intermediate is then reduced to yield the pyridin-2-ylmethylsulfamoyl derivative. The final step involves the reaction of this intermediate with methyl chloroformate under basic conditions to form the desired carbamate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl N-[4-(pyridin-2-ylmethylsulfamoyl)phenyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamate or sulfonamide groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, alcohols, and thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
Methyl N-[4-(pyridin-2-ylmethylsulfamoyl)phenyl]carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other functional compounds.
Mechanism of Action
The mechanism of action of methyl N-[4-(pyridin-2-ylmethylsulfamoyl)phenyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(pyridin-4-yl)pyridin-4-amine
- 3-methyl-N-(pyridin-4-yl)pyridin-4-amine
- 3-nitro-N-(pyridin-4-yl)pyridin-4-amine
Uniqueness
Methyl N-[4-(pyridin-2-ylmethylsulfamoyl)phenyl]carbamate is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H15N3O4S |
---|---|
Molecular Weight |
321.35 g/mol |
IUPAC Name |
methyl N-[4-(pyridin-2-ylmethylsulfamoyl)phenyl]carbamate |
InChI |
InChI=1S/C14H15N3O4S/c1-21-14(18)17-11-5-7-13(8-6-11)22(19,20)16-10-12-4-2-3-9-15-12/h2-9,16H,10H2,1H3,(H,17,18) |
InChI Key |
JVWJLNZGOPOWTF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC=N2 |
Origin of Product |
United States |
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